3-(2,4-Difluoroanilino)-3-oxopropanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHZPRRWUULKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363192 | |
| Record name | 3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154935-07-6 | |
| Record name | 3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Direct Amination of 3-Oxopropanoic Acid Derivatives
One common approach involves the nucleophilic substitution or condensation of 3-oxopropanoic acid derivatives with 2,4-difluoroaniline. This method typically requires activation of the keto acid or its ester form to facilitate amine coupling.
Esterification and Amination : Starting from ethyl 3-oxopropanoate, the compound is reacted with 2,4-difluoroaniline under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the keto carbonyl, forming the corresponding 3-(2,4-difluoroanilino)-3-oxopropanoate ester, which is subsequently hydrolyzed to the acid form.
Hydrolysis Step : The ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield the free acid. Hydrolysis is typically performed by refluxing the ester in aqueous acid or base, followed by acidification to precipitate the β-keto acid.
Use of Activated Intermediates
Orthoformate Activation : A method described in patent literature involves heating the ethyl ester of the keto acid with triethyl orthoformate in acetic anhydride at elevated temperatures (~150°C) to form an ethoxymethylene intermediate. This intermediate is then reacted with amines such as cyclopropylamine to form the corresponding amino-substituted keto ester, which can be hydrolyzed to the acid. Although this example uses cyclopropylamine, the method is adaptable to 2,4-difluoroaniline.
Sodium Hydride Mediated Cyclization : In some cases, the amino-substituted keto esters are treated with sodium hydride in dry dimethylformamide under inert atmosphere and heat to induce cyclization or further functionalization, followed by acid reflux to obtain the final acid.
Fluorination and Aniline Preparation
The preparation of the 2,4-difluoroaniline starting material is critical. A patented process describes the synthesis of difluoroanilines by reacting hydroxylamine derivatives with anhydrous hydrogen fluoride under oxygen-free conditions. This ensures the availability of the fluorinated aniline for subsequent coupling.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification with aniline | Reflux in ethanol or acetic acid | 70-85 | Dependent on purity of starting materials |
| Hydrolysis of ester | Aqueous acid/base reflux | 80-90 | Acidification to precipitate acid |
| Orthoformate activation | 150°C, 2 hours in acetic anhydride | ~75 | Intermediate formation for amination |
| Amination of activated ester | Room temp to reflux in ethanol | 65-80 | Amines like 2,4-difluoroaniline applicable |
| Fluorinated aniline synthesis | Reaction with anhydrous HF, oxygen-free | 60-70 | Precursor preparation step |
Analytical and Spectral Data Supporting Preparation
NMR Spectroscopy : The β-keto acid typically shows characteristic keto and carboxylic acid carbonyl signals in ^13C NMR and downfield proton signals for the anilino NH and acidic protons in ^1H NMR.
Mass Spectrometry : Molecular ion peaks consistent with the molecular weight (m/z 215) and fragmentation patterns confirming the difluoroanilino substitution are observed.
Infrared Spectroscopy : Strong absorption bands for C=O stretching of ketone (~1670 cm^-1) and carboxylic acid (~1720 cm^-1) groups are diagnostic.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Difluoroanilino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The difluoroaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Difluoroanilino)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecule. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Halogen Effects : Fluorine and chlorine substituents improve metabolic stability and electrostatic interactions in enzyme binding pockets. For example, the 4-trifluoromethoxy analog () exhibits higher lipophilicity, favoring blood-brain barrier penetration .
- Toxicity Profile: Substituted malonamic acids generally fall into toxicity Class 4 (LD₅₀: 300–2000 mg/kg). The benzylcarbamoylamino derivative (LD₅₀: 800 mg/kg) demonstrates lower acute toxicity compared to non-fluorinated esters .
Enzyme Inhibition
- MurA Inhibitors: Derivatives like 3-((3-chlorobenzyl)(3-chlorophenyl)amino)-3-oxopropanoic acid (1b) inhibit MurA, a critical enzyme in bacterial peptidoglycan biosynthesis. Molecular docking studies suggest the β-keto group coordinates with Mg²⁺ in the enzyme active site .
- Trans-Sialidase Inhibition: 3-(Benzylcarbamoylamino)-3-oxopropanoic acid shows theoretical activity against Trypanosoma cruzi trans-sialidase, a target for Chagas disease treatment .
Prodrug Development
Ethyl ester derivatives (e.g., 3-(4-bromoanilino)-3-oxopropanoic acid ethyl ester) are synthesized to enhance bioavailability. The ester moiety is hydrolyzed in vivo to release the active acid form .
Data Tables
Table 1: Toxicity Comparison of Selected Analogs
Biologische Aktivität
3-(2,4-Difluoroanilino)-3-oxopropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name: this compound
- Molecular Formula: C11H10F2N1O3
- CAS Number: 154935-07-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to affect enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound exhibits binding affinity to specific enzymes, potentially inhibiting their activity. This mechanism is crucial in therapeutic contexts, particularly in cancer and inflammatory diseases.
- Cell Signaling Modulation: It influences key signaling pathways involved in cell proliferation and apoptosis, notably the PI3K/Akt pathway, which is essential for cell survival and growth.
Biological Activity Overview
The biological activities of this compound include:
| Activity Type | Description |
|---|---|
| Anticancer | Demonstrated ability to inhibit tumor cell growth in vitro and in vivo models. |
| Anti-inflammatory | Exhibits properties that reduce inflammation markers in cellular assays. |
| Antimicrobial | Shows potential antibacterial activity against certain bacterial strains. |
Case Studies and Research Findings
-
Anticancer Activity:
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy.- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- Results: IC50 values ranged from 10 to 25 µM across different cell lines.
-
Anti-inflammatory Effects:
In an experimental model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.- Model Used: Carrageenan-induced paw edema in rats.
- Results: Reduction of edema by approximately 40% compared to control groups.
-
Antimicrobial Activity:
The compound was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.- Minimum Inhibitory Concentration (MIC):
- S. aureus: 15 µg/mL
- E. coli: 20 µg/mL
- Minimum Inhibitory Concentration (MIC):
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 3-(2,4-difluoroanilino)-3-oxopropanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Pd-catalyzed coupling. For example, describes a Pd(OAc)₂-mediated reaction using 2,4-difluoroaniline and a chlorinated precursor, yielding 39% after purification by flash chromatography (SiO₂, n-hexane/ethyl acetate). Optimization may involve adjusting catalyst loading (e.g., 0.09 mmol Pd(OAc)₂), base selection (Cs₂CO₃), or solvent systems (tert-butanol/2,4-dioxane) . Pre-activation of the aniline nucleophile or microwave-assisted synthesis could further improve efficiency.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond angles and dihedral orientations (e.g., 30.6° between phenyl rings in a related dibenzooxepin derivative) .
- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms amide and carboxylic acid protons.
- HPLC-MS : Validates purity and molecular weight (e.g., molecular ion peak at m/z 243.054 for a brominated analog) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., MurA, a target in bacterial cell wall synthesis) using spectrophotometric monitoring of UDP-N-acetylglucosamine consumption . For kinase targets (e.g., p38 MAPK), use fluorescence-based ADP-Glo™ assays with ATP competition . Cytotoxicity can be assessed via MTT assays in mammalian cell lines (IC₅₀ reporting).
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine position, acyl groups) impact the compound’s bioactivity and selectivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 3-(3-chlorophenyl) vs. 2,4-difluoro derivatives). Compare inhibitory potency in enzyme assays (e.g., MurA IC₅₀ values) and docking simulations (AutoDock Vina) to map binding interactions. shows that electron-withdrawing groups (e.g., -F) enhance enzyme affinity by stabilizing H-bonds (e.g., with Arg 120 in MurA) .
Q. What computational strategies are effective for predicting the compound’s metabolic stability and degradation pathways?
- Methodological Answer : Use density functional theory (DFT) to calculate hydrolysis rates of the amide bond under physiological pH. Pair with in vitro microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS to detect metabolites. notes that β-ketoacid derivatives are prone to decarboxylation; monitor CO₂ release via headspace GC-MS .
Q. How can crystallographic data inform the design of more soluble derivatives without compromising activity?
- Methodological Answer : Analyze SC-XRD data (e.g., intermolecular H-bonds like N16–H···O25 in ) to identify solubility-limiting motifs . Introduce polar groups (e.g., -OH, -SO₃H) at non-critical positions or employ prodrug strategies (e.g., ethyl ester prodrugs, as in ) to enhance aqueous solubility while maintaining target engagement .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate with reference inhibitors. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Re-evaluate compound purity via HPLC-ELSD and control for batch-to-batch variability .
Methodological and Safety Considerations
Q. What precautions are essential for handling this compound in the laboratory?
- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (respiratory irritation noted in analogs; ). In case of skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and seek medical help . Store in airtight containers at -20°C to prevent hydrolysis.
Q. How can researchers address low yields in large-scale synthesis?
- Methodological Answer : Optimize stoichiometry (e.g., 1.1 eq. of 2,4-difluoroaniline per chlorinated precursor) and switch to flow chemistry for better heat/mass transfer. achieved 39% yield via batch synthesis; scaling may require catalytic systems (e.g., Pd nanoparticles) or alternative solvents (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
